molecular formula C16H28N2O6 B3105208 5-Oxa-2-azaspiro[3.5]nonane hemioxalate CAS No. 1523571-01-8

5-Oxa-2-azaspiro[3.5]nonane hemioxalate

Cat. No.: B3105208
CAS No.: 1523571-01-8
M. Wt: 344.40
InChI Key: ZDVHRQSWICZLCY-UHFFFAOYSA-N
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Description

5-Oxa-2-azaspiro[3.5]nonane hemioxalate is a chemical compound with the molecular formula C16H28N2O6 . It is used in various fields including organic and inorganic chemistry, biochemistry, and pharmacology. It is also used as a building block in research and development of complex compounds, such as pharmaceuticals, agrochemicals, and polymers .


Molecular Structure Analysis

The molecular structure of this compound can be found on various chemical databases . The average mass of the molecule is 344.403 Da and the monoisotopic mass is 344.194733 Da .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The molecular weight of the compound is 344.41 . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data may need to be determined experimentally or found in more specialized databases.

Scientific Research Applications

Synthesis and Structural Studies

5-Oxa-2-azaspiro[3.5]nonane hemioxalate and its related compounds have been extensively studied for their unique structural properties and synthetic applications. For example, Sinibaldi and Canet (2008) reviewed the synthesis strategies of similar spiroaminals, highlighting their significance in biological activities and the novelty of their skeletons [Sinibaldi & Canet, 2008]. Gurry et al. (2015) described a new synthesis of spirocyclic oxetanes, a category to which 5-Oxa-2-azaspiro[3.5]nonane belongs, demonstrating the potential for creating structurally diverse compounds [Gurry, McArdle, & Aldabbagh, 2015].

Chemical Reactions and Mechanisms

The chemical reactions and mechanisms involving compounds like this compound have been a subject of study. Huynh, Nguyen, and Nishino (2017) synthesized 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, highlighting the intact nature of the pyrrolidinedione ring in these reactions [Huynh, Nguyen, & Nishino, 2017]. Adamovskyi et al. (2014) described the rearrangement of a related spirocyclic epoxide, which has implications for the synthesis of novel compounds [Adamovskyi, Artamonov, Tymtsunik, & Grygorenko, 2014].

Drug Discovery and Biological Activity

In drug discovery, the structural uniqueness of compounds like this compound has been leveraged. Li, Rogers-Evans, and Carreira (2013) synthesized novel thia/oxa-azaspiro[3.4]octanes, targeting them as multifunctional modules for drug discovery [Li, Rogers-Evans, & Carreira, 2013]. Additionally, Asami et al. (2002) isolated Azaspirene, a novel angiogenesis inhibitor, from the fungus Neosartorya sp., which contains a similar 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton [Asami, Kakeya, Onose, Yoshida, Matsuzaki, & Osada, 2002].

Novel Synthetic Approaches

The synthesis of this compound and its analogs has led to the development of new synthetic methodologies. Meyers et al. (2011) reported the identification of novel spirocyclic cores as inhibitors for fatty acid amide hydrolase (FAAH), demonstrating the potential of these compounds in medicinal chemistry [Meyers, Long, Pelc, Wang, Bowen, Walker, Schweitzer, Madsen, Tenbrink, McDonald, Smith, Foltin, Beidler, & Thorarensen, 2011].

Safety and Hazards

The compound is classified as harmful if swallowed or in contact with skin . Safety precautions include washing thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

5-oxa-2-azaspiro[3.5]nonane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H13NO.C2H2O4/c2*1-2-4-9-7(3-1)5-8-6-7;3-1(4)2(5)6/h2*8H,1-6H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVHRQSWICZLCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC2(C1)CNC2.C1CCOC2(C1)CNC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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